molecular formula C17H17N B1286760 3-(4-t-Butylphenyl)benzonitrile CAS No. 192699-50-6

3-(4-t-Butylphenyl)benzonitrile

Cat. No.: B1286760
CAS No.: 192699-50-6
M. Wt: 235.32 g/mol
InChI Key: HKVFGNZQHQXHDZ-UHFFFAOYSA-N
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Description

3-(4-t-Butylphenyl)benzonitrile, also known as 4’-tert-butyl [1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C17H17N. It is a derivative of benzonitrile, characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-t-Butylphenyl)benzonitrile can be achieved through several methods. One common approach involves the cyanation of 4-tert-butylbromobenzene using a suitable cyanating agent such as copper(I) cyanide. The reaction typically occurs under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-t-Butylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-t-Butylphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-t-Butylphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound without the tert-butyl group.

    4-tert-Butylbenzonitrile: A similar compound with the tert-butyl group directly attached to the benzonitrile ring.

    3-Phenylbenzonitrile: A compound with a phenyl group instead of the tert-butyl group.

Uniqueness

3-(4-t-Butylphenyl)benzonitrile is unique due to the presence of both the tert-butyl group and the nitrile group, which confer distinct chemical and physical properties. The tert-butyl group provides steric bulk, influencing the compound’s reactivity and stability, while the nitrile group offers versatility in chemical transformations and interactions .

Biological Activity

3-(4-t-Butylphenyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with a t-butyl group attached to one of the phenyl rings. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism underlying this effect appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
PC-3 (Prostate Cancer)12.8G1 phase cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action in this context may involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. For instance, it may bind to proteins involved in cell signaling pathways, leading to alterations in gene expression related to apoptosis and cell proliferation.

Interaction with Molecular Targets

  • Apoptotic Pathways: The compound activates caspases, which are critical for the execution of apoptosis.
  • Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs) has been observed, contributing to cell cycle arrest.

Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using xenograft models. Results indicated a significant reduction in tumor volume compared to controls, suggesting strong anticancer potential.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound, revealing that it effectively inhibited biofilm formation in Staphylococcus aureus. This study highlights its potential as a therapeutic agent against biofilm-associated infections.

Properties

IUPAC Name

3-(4-tert-butylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVFGNZQHQXHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602503
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192699-50-6
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192699-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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